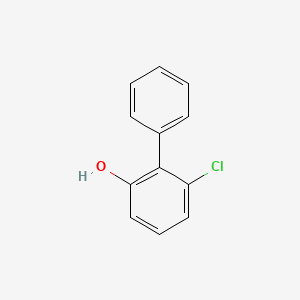

3-Chloro-2-phenylphenol

Description

Contextualizing Substituted Phenols within Advanced Organic Chemistry Frameworks

Substituted phenols are foundational molecules in organic chemistry, serving as precursors and intermediates in the synthesis of a vast array of more complex structures. nih.govnih.gov The properties and reactivity of the phenolic ring are substantially influenced by the nature and position of its substituents. bldpharm.com These compounds are integral to the production of pharmaceuticals, agrochemicals, and polymers. nih.govbldpharm.com For instance, substituted phenols are key starting materials for creating benzopyran derivatives and are found in products ranging from the citrus fungicide 2-phenylphenol (B1666276) to essential pharmaceuticals. nih.govbldpharm.com The ability to control the regiochemistry of substitution on the phenol (B47542) ring is a paramount objective for organic, medicinal, and polymer chemists, driving the development of novel synthetic methodologies. nih.gov

Overview of Research Trajectories for Monochlorinated Biphenylols

Monochlorinated biphenylols, also known as monochlorinated phenylphenols, represent a specific and important subset of halogenated phenols. The parent compound, 2-phenylphenol, is a well-known biocide used as a preservative and disinfectant. wikipedia.org Research in this area often focuses on how the introduction of a chlorine atom onto the biphenylol framework alters its chemical, physical, and biological properties. The position of the chlorine atom can significantly impact the molecule's acidity, lipophilicity, and metabolic pathways. Synthetic strategies for these compounds often involve modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the core biphenyl (B1667301) structure. nih.gov Studies on these compounds are frequently directed toward the discovery of new molecules with enhanced or specific activities for use as fungicides, bactericides, or as intermediates in the synthesis of complex agrochemicals and pharmaceuticals.

Significance of Structure-Reactivity Relationships in Halogenated Phenols

The relationship between a molecule's structure and its chemical reactivity is a fundamental concept in chemistry. For halogenated phenols, this relationship is particularly significant. The introduction of a halogen, an electronegative element, to the phenol ring has profound electronic and steric effects. Electronically, halogens are electron-withdrawing through induction but can be electron-donating through resonance, which modulates the acidity of the hydroxyl group and the reactivity of the aromatic ring toward electrophilic substitution. The position of the halogen relative to the hydroxyl and other functional groups dictates its influence. Understanding these structure-reactivity relationships is crucial for designing molecules with desired properties and for predicting their chemical behavior and potential toxicity. rsc.org

Structure

3D Structure

Properties

CAS No. |

37038-70-3 |

|---|---|

Molecular Formula |

C12H9ClO |

Molecular Weight |

204.65 g/mol |

IUPAC Name |

3-chloro-2-phenylphenol |

InChI |

InChI=1S/C12H9ClO/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8,14H |

InChI Key |

KPFPEXKMIDAQNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Novel Methodologies for the Synthesis of 3-Chloro-2-phenylphenol

Recent advancements in organic synthesis have opened new avenues for the efficient and selective preparation of chlorinated biphenylols. These methods aim to overcome the limitations of traditional approaches, which often suffer from low selectivity and the formation of toxic byproducts.

The selective removal of chlorine atoms from more highly chlorinated phenols presents a potential pathway to synthesize specific, less-chlorinated congeners. This process, known as hydrodechlorination, is a crucial transformation in both synthesis and environmental remediation. While direct synthesis of 3-Chloro-2-phenylphenol via this method is not extensively documented, the principles are well-established.

The process typically involves the catalytic replacement of a C-Cl bond with a C-H bond. The metabolism of polychlorinated phenols, for instance, can occur through hydrolytic dechlorination to form intermediates like tetrachlorohydroquinone. nih.govwho.int In synthetic chemistry, catalytic hydrodechlorination is often achieved using a palladium catalyst supported on a material like carbon or silica-carbon nanocomposites, which facilitates the reaction at lower temperatures. researchgate.net The challenge in applying this to the synthesis of 3-Chloro-2-phenylphenol lies in achieving high regioselectivity, controlling the reaction to remove specific chlorine atoms from a polychlorinated biphenyl (B1667301) precursor while leaving others intact. The success of such a strategy would depend heavily on the substitution pattern of the starting polychlorophenol and the development of highly selective catalyst systems.

A powerful modern strategy for phenol (B47542) synthesis involves the hydroxylation of aryl boronic acids. nih.gov This transformation is particularly valuable as aryl boronic acids are readily available and versatile intermediates. nih.gov While many hydroxylation methods rely on transition-metal catalysts, there is a growing interest in transition-metal-free alternatives to avoid potential metal contamination in the final product. nih.gov

These metal-free methods often employ common and environmentally benign oxidants. For instance, hydrogen peroxide (H₂O₂) can effectively hydroxylate aryl boronic acids to produce phenols. nih.gov Other approaches utilize N-oxides, which can transform aryl boronic acids into their corresponding phenols rapidly, often within minutes at room temperature, and are compatible with a wide range of functional groups. nih.govorganic-chemistry.org A microwave-assisted protocol using air as the oxidant in the presence of a base like potassium hydroxide (B78521) (KOH) has also been developed as a green and efficient method. rsc.orgrsc.org

For the synthesis of 3-Chloro-2-phenylphenol, this pathway would involve the synthesis of (3-chloro-[1,1'-biphenyl]-2-yl)boronic acid, followed by a transition-metal-free hydroxylation step.

Table 1: Comparison of Transition-Metal-Free Hydroxylation Methods for Aryl Boronic Acids

| Oxidant/System | Typical Conditions | Advantages |

| Hydrogen Peroxide (H₂O₂) | Aqueous or organic solvent | Readily available, simple procedure. nih.gov |

| N-Oxides | Open flask, ambient temperature | Fast reaction times, broad functional group tolerance. nih.govorganic-chemistry.org |

| Air / KOH / DMSO | Microwave-assisted | Green oxidant (air), rapid, high yields. rsc.orgrsc.org |

Exploration of Catalytic and Stereoselective Synthetic Routes

The construction of the biphenyl core is a fundamental step in synthesizing 2-phenylphenol (B1666276) derivatives. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are highly effective for this purpose. researchgate.net This reaction creates a C-C bond between an aryl boronic acid and an aryl halide. To synthesize 3-Chloro-2-phenylphenol, this could involve coupling a 2-halophenol derivative with a chlorinated phenylboronic acid, or vice versa.

While 3-Chloro-2-phenylphenol itself is not chiral, the development of stereoselective routes is crucial for synthesizing more complex, sterically hindered, or chiral polychlorinated biphenyl (PCB) derivatives that may possess atropisomerism (chirality arising from hindered rotation around a single bond). nih.gov For unsymmetrical PCBs with multiple ortho substituents, specialized Suzuki coupling conditions using catalysts that can overcome steric hindrance are necessary. nih.govresearchgate.net These advanced catalytic systems are essential for accessing complex PCB congeners that are otherwise difficult to synthesize with good selectivity and yield. nih.govresearchgate.net

Derivatization Chemistry and Functionalization Strategies of 3-Chloro-2-phenylphenol

Once synthesized, the 3-Chloro-2-phenylphenol scaffold can be further modified to create a library of novel compounds. Its phenolic hydroxyl group and the activated aromatic rings provide sites for various chemical transformations.

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto a compound with an acidic proton. drugfuture.comorganic-chemistry.orgwikipedia.org For phenols, this reaction typically occurs at the ortho position to the hydroxyl group. Studies on the structurally similar compound 2-chloro-4-phenylphenol (B167023) have demonstrated that it readily undergoes the Mannich reaction with formaldehyde (B43269) and various secondary amines. bch.roresearchgate.net

The reaction is typically carried out in ethanol (B145695) at room temperature over several days, affording good yields of novel aminomethylated 3-chlorobiphenyl-4-ols. bch.roresearchgate.net The aminomethyl group is introduced at the position ortho to the phenolic hydroxyl, which is the most activated site. researchgate.net Applying this methodology to 3-Chloro-2-phenylphenol would be expected to yield derivatives with an aminomethyl substituent at the C6 position, adjacent to the hydroxyl group. These Mannich bases are valuable intermediates for synthesizing heterocyclic compounds or molecules with potential biological activities. bch.ro

Table 2: Examples of Mannich Bases Derived from 2-Chloro-4-phenylphenol

| Secondary Amine | Product Yield | Reference |

| Morpholine | Good | bch.roresearchgate.net |

| Piperidine | Good | bch.roresearchgate.net |

| N-Methylpiperazine | Good | bch.roresearchgate.net |

| Diethylamine | Good | bch.roresearchgate.net |

Electrophilic Chlorination and Regioselectivity Studies

Further chlorination of 3-Chloro-2-phenylphenol is an important functionalization strategy. The regioselectivity of electrophilic chlorination on a phenol ring is directed by the activating, ortho-para directing hydroxyl group and influenced by existing substituents. In 2-phenylphenol, the hydroxyl group strongly activates the positions ortho and para to it (C3, C5, and the phenyl-substituted C6).

The chlorination of phenols can be achieved using reagents like sulfuryl chloride (SO₂Cl₂). cardiff.ac.uk The regioselectivity of this reaction can be significantly influenced by the choice of catalyst. For instance, studies on various phenols have shown that certain organocatalysts can be used to fine-tune the reaction's outcome. nih.gov For example, catalysts like (S)-diphenylprolinol can exhibit high ortho-selectivity, while others promote para-chlorination. nih.gov In the case of 3-Chloro-2-phenylphenol, the existing chloro and phenyl groups will sterically and electronically influence the position of further chlorination, with the most likely positions for substitution being C4 and C6, which are para and ortho to the powerful hydroxyl activating group, respectively.

Spectroscopic and Computational Characterization of 3 Chloro 2 Phenylphenol

Vibrational and Electronic Spectroscopy Investigations

Fourier Transform Infrared and Raman Spectroscopic Analysis for Conformational and Bonding Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the bonding framework of a molecule. scispace.comsemanticscholar.org FT-IR measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. scispace.comsemanticscholar.org Together, they provide complementary information about the vibrational modes of the molecule.

For 3-Chloro-2-phenylphenol, the spectra are expected to be dominated by vibrations characteristic of its substituted biphenyl (B1667301) structure. Key vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic rings, C=C stretching within the rings, and the C-Cl stretch. The O-H stretching vibration is typically observed as a broad band in the FT-IR spectrum due to hydrogen bonding. Aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹. The C=C stretching modes within the two phenyl rings give rise to a series of bands in the 1400–1650 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.

Table 1: Expected FT-IR and Raman Vibrational Modes for 3-Chloro-2-phenylphenol

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aromatic C=C Stretch | 1400 - 1650 | Medium to Strong | Medium to Strong |

| C-O Stretch | 1200 - 1300 | Strong | Weak |

| C-Cl Stretch | 600 - 800 | Medium | Strong |

Ultraviolet-Visible Spectroscopic Studies of Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic compounds like 3-Chloro-2-phenylphenol, the primary electronic transitions observed are π → π* transitions associated with the conjugated π-electron system of the biphenyl rings. nih.gov

The absorption spectrum is expected to show intense bands characteristic of the biphenyl chromophore. The position of the absorption maxima (λmax) is influenced by the substituents on the aromatic rings. The hydroxyl (-OH) and chloro (-Cl) groups can cause shifts in the absorption bands compared to unsubstituted biphenyl. Steric hindrance between the two rings, influenced by the ortho-substituents, can affect the planarity of the molecule and consequently the conjugation, leading to shifts in the absorption maxima. nih.gov Generally, increased conjugation shifts the λmax to longer wavelengths (a bathochromic shift). slideshare.net

Table 2: Predicted Electronic Transitions and Absorption Maxima for 3-Chloro-2-phenylphenol

| Electronic Transition | Associated Chromophore | Expected λmax Range (nm) |

| π → π | Biphenyl System | 240 - 290 |

| n → π | Phenolic Oxygen | > 280 (low intensity) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum of 3-Chloro-2-phenylphenol is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic protons would appear in the range of 6.8–7.5 ppm, with their specific chemical shifts and splitting patterns (multiplicity) determined by their position relative to the chloro, hydroxyl, and phenyl substituents. The hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. Aromatic carbons typically resonate in the 110–160 ppm range. The carbon atom bonded to the electronegative hydroxyl group (C-O) would be significantly deshielded and appear at a higher chemical shift (downfield). Similarly, the carbon atom bonded to the chlorine atom (C-Cl) would also be shifted downfield.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-Chloro-2-phenylphenol

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aromatic (C-H) | 6.8 - 7.5 |

| ¹H | Phenolic (O-H) | 5.0 - 8.0 (variable, broad) |

| ¹³C | Aromatic (C-H, C-C) | 110 - 140 |

| ¹³C | Aromatic (C-Cl) | 125 - 135 |

| ¹³C | Aromatic (C-OH) | 150 - 160 |

| ¹³C | Aromatic (C-phenyl) | 135 - 145 |

Quantum Chemical Modeling and Simulations

Density Functional Theory (DFT) Calculations of Ground State Geometries and Molecular Properties

Quantum chemical modeling, particularly Density Functional Theory (DFT), offers profound insights into the molecular structure and properties of compounds. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to determine the optimized ground-state geometry of 3-Chloro-2-phenylphenol. ajchem-a.com These calculations provide theoretical values for bond lengths, bond angles, and dihedral angles.

A key structural parameter for biphenyl derivatives is the dihedral angle between the two phenyl rings, which dictates the degree of π-conjugation. Furthermore, DFT can be used to compute theoretical vibrational frequencies. These calculated frequencies, when appropriately scaled, can be compared with experimental FT-IR and Raman data to provide a definitive assignment of the observed vibrational bands. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs) for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

For 3-Chloro-2-phenylphenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring. The LUMO is likely distributed over the π-system of the biphenyl structure. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com DFT calculations are the primary method used to determine the energies and spatial distributions of these orbitals.

Table 4: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Theoretical Studies on Non-Linear Optical (NLO) Behavior

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry provides a powerful avenue for the theoretical investigation of the NLO properties of molecules like 3-Chloro-2-phenylphenol.

The key parameters that characterize the NLO behavior of a molecule are the polarizability (α) and the first-order hyperpolarizability (β). These properties can be calculated using quantum mechanical methods, typically DFT. The choice of functional is critical, with long-range corrected functionals like CAM-B3LYP often being employed for more accurate predictions of NLO properties.

The calculations involve optimizing the molecular geometry and then computing the response of the molecule to an external electric field. The polarizability and hyperpolarizability are tensors, and the total (or average) values are often reported.

For a molecule to exhibit a significant NLO response, it typically needs to have a degree of charge asymmetry, often achieved through the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In 3-Chloro-2-phenylphenol, the phenyl rings and the electron-withdrawing chlorine atom, along with the electron-donating hydroxyl group, could contribute to its NLO properties.

Theoretical studies on similar molecules, such as pyrazolyl quinolinone derivatives, have shown that the calculated NLO parameters can be compared with standard NLO materials like para-nitroaniline (PNA) to gauge their potential. ekb.eg The table below presents a hypothetical comparison of the calculated NLO properties for 3-Chloro-2-phenylphenol against a standard reference.

| Property | Description | 3-Chloro-2-phenylphenol (Illustrative Calculated Value) | Urea (Reference) |

| μ (Debye) | Dipole Moment | 2.5 D | 1.37 D |

| α₀ (a.u.) | Mean Polarizability | 150 a.u. | 33.3 a.u. |

| β₀ (a.u.) | First-order Hyperpolarizability | 300 a.u. | 37.1 a.u. |

This table is for illustrative purposes only. The values for 3-Chloro-2-phenylphenol are hypothetical and intended to demonstrate the type of data generated in such a study.

Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) Investigations for Reactive Sites

Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) analyses are powerful computational tools used to understand the electronic structure and reactivity of a molecule. These methods provide insights into the charge distribution, identifying electron-rich and electron-poor regions, which are indicative of the sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MESP)

The MESP is a three-dimensional map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive behavior of a molecule. The potential is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For 3-Chloro-2-phenylphenol, an MESP analysis would likely show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a prime site for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The aromatic rings would also show regions of negative potential above and below the plane of the rings, characteristic of π-systems.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the quantification of electron delocalization and charge transfer between orbitals. This analysis can reveal the nature of the bonds, the hybridization of atoms, and the stabilization energies associated with intramolecular interactions.

In the context of 3-Chloro-2-phenylphenol, NBO analysis would provide the natural atomic charges on each atom, offering a more quantitative measure of the charge distribution than the MESP map. It would also detail the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between the lone pair orbitals of the oxygen atom and the antibonding orbitals of the aromatic ring would quantify the delocalization of the lone pair electrons into the π-system.

The following table illustrates the type of data that would be generated from an NBO analysis for key atoms in 3-Chloro-2-phenylphenol.

| Atom | Natural Charge (e) | Hybridization | Key NBO Interactions |

| O (hydroxyl) | -0.75 | sp² | LP(O) -> σ(C-C) |

| H (hydroxyl) | +0.50 | s | - |

| C (bonded to O) | +0.20 | sp² | π(C=C) -> π(C=C) |

| Cl | -0.15 | sp³ | LP(Cl) -> σ*(C-C) |

This table contains illustrative data based on typical NBO results for similar molecules and does not represent actual calculated values for 3-Chloro-2-phenylphenol.

Together, MESP and NBO analyses provide a comprehensive understanding of the electronic landscape of 3-Chloro-2-phenylphenol, allowing for the prediction of its chemical reactivity and intermolecular interactions.

Environmental Fate and Mechanistic Degradation Pathways

Photochemical Degradation Mechanisms

Photochemical degradation, initiated by the absorption of light energy, represents a significant pathway for the transformation of 3-Chloro-2-phenylphenol in the environment.

In aquatic environments, naturally occurring photosensitizers like riboflavin (B1680620) (vitamin B2) can significantly influence the photodegradation of phenolic compounds. acs.orgresearchgate.net Riboflavin, upon absorption of solar radiation, is excited to a triplet state, making it a potent oxidizing agent. This excited riboflavin can then initiate a cascade of reactions leading to the degradation of compounds like 3-Chloro-2-phenylphenol.

The process can occur through two primary mechanisms:

Type I Mechanism: Involves the direct interaction between the excited sensitizer (B1316253) and the substrate, leading to the formation of radicals through electron or hydrogen transfer. nih.gov

Type II Mechanism: Involves the transfer of energy from the excited sensitizer to molecular oxygen, generating highly reactive singlet oxygen, which then oxidizes the target compound. nih.gov

For phenolic compounds, the riboflavin-sensitized photooxidation often proceeds via a Type I mechanism, where the excited riboflavin abstracts a proton from the hydroxyl group of the phenol (B47542), generating a phenoxyl radical. acs.orgnih.gov This radical can then undergo further reactions, including dimerization, polymerization, or cleavage of the aromatic ring. The presence of the chlorine atom and the phenyl group on the 3-Chloro-2-phenylphenol molecule will influence the specific reaction pathways and the resulting photoproducts.

| Parameter | Description | Reference |

| Sensitizer | Riboflavin (Vitamin B2) | acs.orgresearchgate.net |

| Primary Mechanism | Type I (Radical-mediated) | nih.gov |

| Key Reactive Species | Excited triplet state of riboflavin, phenoxyl radicals, superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals. | nih.gov |

| Influencing Factors | pH, concentration of the sensitizer and substrate, and the presence of oxygen. | nih.govrsc.org |

Direct photolysis through UV irradiation is another critical degradation pathway for chlorophenol derivatives. scientific.net The efficiency of this process is highly dependent on factors such as the pH of the solution and the number and position of chlorine atoms on the aromatic ring. scientific.net

Studies on various chlorophenols have shown that photodegradation often follows pseudo-first-order kinetics. tandfonline.comresearchgate.net The cleavage of the carbon-chlorine (C-Cl) bond is a key step in the degradation process, leading to the release of chloride ions. scientific.net Higher pH values generally favor the degradation of chlorophenols, as the phenolate (B1203915) form of the molecule is more susceptible to photolytic attack. scientific.net The degradation rate of chlorophenols has been observed to be influenced by the degree of chlorination, with some studies suggesting that lower chlorinated phenols degrade more readily. scientific.net

The phototransformation of chlorophenols can lead to the formation of various intermediates, including other phenols and quinones, before complete mineralization to CO2 and water. researchgate.net In some cases, photocatalysts like titanium dioxide (TiO2) have been shown to enhance the degradation of chlorophenols under UV radiation. tandfonline.comresearchgate.net

| Parameter | Description | Reference |

| Radiation Source | UV light | scientific.net |

| Key Reaction | Cleavage of the C-Cl bond | scientific.net |

| Influencing Factors | pH, degree and position of chlorination, presence of photocatalysts (e.g., TiO2). | scientific.nettandfonline.comresearchgate.net |

| Kinetics | Often follows pseudo-first-order kinetics. | tandfonline.comresearchgate.net |

| Products | Chloride ions, other phenols, quinones, and ultimately CO2 and water. | scientific.netresearchgate.net |

Biotransformation and Biodegradation Processes

Microbial activity plays a pivotal role in the environmental fate of chlorinated aromatic compounds through biotransformation and biodegradation.

Microorganisms have evolved diverse metabolic pathways to degrade chlorinated aromatic compounds. The initial and most critical step in the aerobic biodegradation of these compounds is typically the cleavage of the aromatic ring by oxygenase enzymes. nih.govepa.gov For chlorinated biphenyls, the degradation pathway often involves a series of enzymatic reactions catalyzed by biphenyl (B1667301) dioxygenase, dihydrodiol dehydrogenase, and dihydroxybiphenyl dioxygenase, leading to the formation of a chlorinated benzoic acid. researchgate.net

Chlorophenols are also subject to microbial degradation, with bacteria employing two main strategies for cleaving the C-Cl bond: either as an initial step or after the oxygenative cleavage of the aromatic ring. nih.gov The degradation of chlorophenols often proceeds through the formation of chlorocatechols, which are then further metabolized. epa.govslideshare.net The success of biodegradation depends on various factors, including the specific microbial strains present, the concentration of the pollutant, and the presence of other organic compounds that can serve as co-substrates. researchgate.netresearchgate.net Both aerobic and anaerobic conditions can support the biodegradation of chlorinated aromatic compounds, with different microbial communities and metabolic pathways being active in each environment. slideshare.neteurochlor.org

The enzymatic machinery of microorganisms is central to the biotransformation of chlorinated aromatic compounds. Key enzymes involved include:

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of dihydrodiols. This is a common initial step in the degradation of chlorinated biphenyls and other aromatic hydrocarbons. researchgate.net

Monooxygenases: These enzymes introduce a single oxygen atom into the aromatic ring, often leading to hydroxylation. nih.gov

Dehalogenases: These enzymes catalyze the removal of chlorine atoms from the aromatic ring. Reductive dehalogenases, which replace a chlorine atom with a hydrogen atom, are particularly important under anaerobic conditions. nih.gov

The mechanism of enzymatic dechlorination can be either hydrolytic, oxidative, or reductive. nih.gov Reductive dechlorination is a key process in anaerobic environments, where chlorinated compounds act as electron acceptors. eurochlor.org

| Enzyme Class | Function | Relevance to 3-Chloro-2-phenylphenol Degradation | Reference |

| Dioxygenases | Incorporation of O2 into the aromatic ring | Initial attack on the biphenyl structure | researchgate.net |

| Monooxygenases | Hydroxylation of the aromatic ring | Formation of hydroxylated intermediates | nih.gov |

| Dehalogenases | Removal of chlorine atoms | Detoxification and further degradation | nih.gov |

The biotransformation of chlorinated aromatic compounds results in the formation of various metabolites. For instance, the metabolism of chlorophenols can lead to the formation of other chlorophenols, chlorocatechols, and their sulfate (B86663) conjugates. nih.govnih.gov In the case of chlorinated biphenyls, microbial degradation can produce chlorinated benzoic acids. researchgate.net

Hydroxylation is a common metabolic reaction, leading to the formation of hydroxylated derivatives. For example, 2-phenylphenol (B1666276) is metabolized to phenylhydroquinone (B131500) and 2,5-biphenyldiol. fao.orgwho.int The identification and characterization of these metabolites are crucial for understanding the complete degradation pathway and for assessing the potential toxicity of the transformation products, as some metabolites can be more toxic than the parent compound. nih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are essential for the detection and quantification of these metabolites in environmental samples.

Environmental Persistence, Transport, and Transformation Kinetics of 3-Chloro-2-phenylphenol

The environmental persistence, transport, and transformation of 3-Chloro-2-phenylphenol are governed by a complex interplay of its chemical properties and prevailing environmental conditions. As a chlorinated phenolic compound, its fate is of interest due to the potential for persistence and toxicity of this class of chemicals in the environment. nih.gov

Influence of Environmental Parameters (e.g., pH, redox conditions) on Reactivity and Fate

The reactivity and subsequent environmental fate of 3-Chloro-2-phenylphenol are significantly influenced by various environmental parameters, most notably pH and redox conditions.

Influence of pH:

The pH of the surrounding medium (water or soil) can dramatically alter the degradation rate of phenolic compounds. For chlorophenols in general, the degree of dissociation is pH-dependent. The reactivity of the undissociated (protonated) form can differ significantly from the dissociated (phenolate) form. nih.govresearchgate.net

Influence of Redox Conditions:

Redox conditions, which describe the availability of electrons in an environment, are another critical factor. In aerobic (oxidizing) environments, microbial degradation and oxidation reactions are the primary transformation pathways for many organic pollutants. Conversely, in anaerobic (reducing) environments, reductive dechlorination can become a significant degradation pathway for chlorinated organic compounds.

For chlorophenols, abiotic reductive dechlorination can occur, leading to the formation of less chlorinated and eventually non-chlorinated phenols. researchgate.net The specific redox potential of the soil or sediment will determine which microbial and chemical processes are dominant in the transformation of 3-Chloro-2-phenylphenol.

The following table summarizes the expected influence of pH and redox conditions on the degradation of chlorophenols, which can be extrapolated to 3-Chloro-2-phenylphenol.

| Environmental Parameter | Influence on Reactivity and Fate of Chlorophenols |

|---|---|

| pH | Affects the dissociation of the phenolic hydroxyl group, influencing the compound's solubility, sorption, and susceptibility to chemical and biological degradation. Optimal degradation rates are often observed at specific pH values depending on the degradation pathway. nih.govresearchgate.net |

| Redox Conditions | Determines the dominant degradation pathways. Oxidizing conditions generally favor microbial degradation and chemical oxidation, while reducing conditions can lead to reductive dechlorination. researchgate.net |

Sorption and Desorption Dynamics in Environmental Compartments

The transport and bioavailability of 3-Chloro-2-phenylphenol in the environment are largely controlled by its sorption and desorption behavior in different environmental compartments, such as soil and sediment.

Sorption:

Sorption is the process by which a chemical adheres to solid particles, such as soil organic matter or clay minerals. The extent of sorption is a critical factor in determining the mobility of a contaminant. A high degree of sorption will limit the compound's movement in soil and its entry into groundwater but may also make it more persistent by protecting it from microbial degradation.

For hydrophobic organic compounds like chlorophenols, sorption is often strongly correlated with the organic carbon content of the soil or sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of sorption. While specific Koc values for 3-Chloro-2-phenylphenol are not available in the provided search results, a study on the structurally similar ortho-phenylphenol reported organic carbon normalized distribution coefficients (Koc) ranging from 894 to 1703 L/kg, suggesting it is moderately mobile in soil. researchgate.net It is plausible that 3-Chloro-2-phenylphenol would exhibit similar sorption behavior.

The sorption of phenols to soil is also influenced by pH. As the pH increases above the pKa of the phenol, the compound will increasingly be in its anionic (phenolate) form, which is generally more water-soluble and less sorptive to organic matter than the neutral form. thescipub.com

Desorption:

Desorption is the reverse process of sorption, where the chemical is released from the solid particles back into the surrounding water. The rate and extent of desorption are important for determining the long-term fate and potential for delayed release of the contaminant. Hysteresis, a phenomenon where desorption is slower or less complete than sorption, is commonly observed for organic contaminants in soil and sediment. This can lead to a fraction of the chemical becoming strongly bound and less bioavailable over time.

The following table outlines the key factors influencing the sorption and desorption of chlorophenols in the environment.

| Process | Key Influencing Factors | Expected Behavior for 3-Chloro-2-phenylphenol |

|---|---|---|

| Sorption | Soil/sediment organic carbon content, clay content and type, pH, and ionic strength of the surrounding water. researchgate.netthescipub.com | Expected to be the primary mechanism of partitioning from the aqueous phase to solid environmental matrices. The extent of sorption is likely to be positively correlated with the organic matter content of the soil/sediment. |

| Desorption | Strength of the sorptive bonds, time since sorption, and changes in environmental conditions (e.g., pH, presence of co-solvents). | Desorption may be slow and incomplete (hysteresis), leading to long-term persistence in soil and sediment. |

Advanced Analytical Methodologies and Detection Research

Chromatographic Techniques for Trace Analysis and Speciation

Chromatographic methods are pivotal for the separation and analysis of 3-Chloro-2-phenylphenol from environmental and biological samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques, often coupled with advanced detection systems to achieve low detection limits.

High-performance liquid chromatography is a versatile technique for the analysis of chlorophenols. semanticscholar.org The separation is typically achieved on a reversed-phase column. jcsp.org.pk For detection, UV detectors are commonly employed, with the wavelength set around 225 nm for optimal response for chlorophenols. jcsp.org.pk However, for trace-level analysis, more sensitive detection methods are required.

Electrochemical detection (ED) offers significantly improved sensitivity and selectivity for phenolic compounds compared to UV detection. oup.commdpi.com The electrochemical activity of the hydroxyl group on the phenol (B47542) ring allows for its direct measurement at an electrode surface. nih.gov This method involves the application of a potential to a working electrode, and the resulting current from the oxidation of the analyte is measured. mdpi.com The combination of HPLC with electrochemical detection provides a powerful tool for the determination of chlorophenols in water samples at parts-per-billion (ppb) levels. oup.com

A comparison of detection limits for different HPLC methods is presented in the table below.

| Analytical Method | Analyte Class | Detection Limit | Reference |

| HPLC-UV | Chlorophenols | 0.03 µg/L | jcsp.org.pk |

| HPLC-ED | Phenols and Chlorophenols | 0.2-2.0 ppb | oup.com |

| HPLC-Fluorescence (with derivatization) | Phenols and Chlorophenols | 0.001 to 0.008 mg/L | scirp.org |

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for the definitive identification and quantification of 3-Chloro-2-phenylphenol. thermofisher.comdioxin20xx.org This technique offers high resolution and sensitivity. uc.edu For analysis by GC, the polarity of chlorophenols often necessitates a derivatization step to increase their volatility and thermal stability. oup.com GC-MS provides structural information, enabling unambiguous identification of the analyte. springernature.com The use of selected ion monitoring (SIM) mode in MS can significantly enhance sensitivity, allowing for the detection of chlorophenols at very low concentrations. springernature.com

Gas chromatography with atomic emission detection (GC-AED) is another powerful technique for the analysis of organochlorine compounds. epa.gov The AED detector can selectively detect elements such as chlorine, providing high selectivity for chlorinated compounds like 3-Chloro-2-phenylphenol in complex matrices. researchgate.net

The following table summarizes typical conditions and detection limits for GC-based methods.

| Analytical Method | Analyte Class | Derivatization | Detection Limit | Reference |

| GC-MS | Chlorophenols | Acetylation | 0.1 µg/L | jcsp.org.pk |

| GC-MS | Chlorophenols | Trimethylsilyl | 0.01 - 0.25 µg/L | researchgate.net |

| GC-ECD | Chlorophenols | Acetylation | 0.001–0.005 mg/L | oup.com |

To improve the chromatographic behavior and detection sensitivity of chlorophenols, derivatization is a common strategy. oup.comoup.com This is particularly crucial for GC analysis to reduce the polarity and increase the volatility of these compounds. oup.com

Pre-column derivatization involves reacting the analyte with a derivatizing agent before introduction into the chromatographic system. A widely used method is acetylation with acetic anhydride (B1165640). jcsp.org.pkuc.edu This converts the polar hydroxyl group into a less polar acetate (B1210297) ester, which is more amenable to GC analysis. oup.com Other derivatizing agents include pentafluorobenzoyl chloride and 4-nitrobenzoyl chloride for HPLC-UV analysis. jcsp.org.pkscirp.orgresearchgate.net Chloroacetylation using chloroacetic anhydride has also been shown to be a rapid and sensitive method for the analysis of chlorophenols in water. oup.com

In-situ derivatization combines the derivatization and extraction steps, simplifying the sample preparation process. dioxin20xx.org For instance, direct acetylation in aqueous samples followed by solid-phase microextraction (SPME) has been successfully applied for the GC-MS analysis of chlorophenols. jcsp.org.pk Another approach is simultaneous derivatization and extraction using dispersive liquid-liquid microextraction (DLLME), where derivatization with acetic anhydride and extraction into a small volume of organic solvent occur in a single step. nih.gov These methods not only enhance sensitivity but also reduce sample preparation time and solvent consumption. nih.gov

| Derivatization Reagent | Analytical Technique | Purpose | Reference |

| Acetic Anhydride | GC-MS, GC-ECD | Increases volatility and thermal stability | jcsp.org.pkuc.eduoup.com |

| Chloroacetic Anhydride | GC-ECD | Enhances electron capture response | oup.com |

| 4-Nitrobenzoyl Chloride | HPLC-UV | Introduces a chromophore for UV detection | scirp.orgresearchgate.net |

| Methyl Chloroformate | GC-MS | In-column derivatization for enhanced sensitivity | researchgate.net |

Due to the typically low concentrations of 3-Chloro-2-phenylphenol in environmental samples, a preconcentration step is often necessary before instrumental analysis. nih.govresearchgate.net Solid-phase extraction (SPE) is the most widely used technique for this purpose. researchgate.net SPE involves passing the aqueous sample through a cartridge containing a solid sorbent that retains the analyte of interest. regulations.gov The analyte is then eluted with a small volume of an organic solvent, thereby achieving concentration. regulations.gov

Commonly used sorbents for the extraction of chlorophenols include C18 (octadecyl silica) and polymeric sorbents like divinylbenzene-styrene copolymers. jcsp.org.pkmdpi.com The choice of sorbent and elution solvent is critical for achieving high recovery rates. SPE not only concentrates the analyte but also helps in cleaning up the sample by removing interfering matrix components. epa.gov

Other preconcentration techniques that have been applied to chlorophenol analysis include:

Solid-phase microextraction (SPME): This is a solvent-free technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. researchgate.net

Liquid-phase microextraction (LPME): This technique uses a small volume of an organic solvent to extract analytes from an aqueous sample. nih.gov

Dispersive liquid-liquid microextraction (DLLME): A modified LPME technique where the extraction solvent is dispersed in the aqueous sample, leading to a large contact area and rapid extraction. nih.gov

These techniques offer advantages such as reduced solvent consumption and simplified procedures compared to traditional liquid-liquid extraction. nih.govresearchgate.net

| Preconcentration Technique | Sorbent/Solvent | Application | Reference |

| Solid Phase Extraction (SPE) | C18, Florisil, Polymeric | Water, Wastewater | epa.gov |

| Solid Phase Microextraction (SPME) | Polyacrylate fiber | Soil, Water | acs.org |

| Liquid Phase Microextraction (LPME) | 1-Octanol | Water | mdpi.com |

Electrochemical Sensing Systems for Environmental Monitoring

Electrochemical sensors are emerging as promising tools for the rapid, cost-effective, and on-site monitoring of environmental pollutants like 3-Chloro-2-phenylphenol. nih.govsemanticscholar.orgsemanticscholar.orgtaylorfrancis.com These sensors are based on the direct electrochemical oxidation of the phenolic group at the surface of an electrode. utah.edu

To enhance the sensitivity, selectivity, and stability of electrochemical sensors, the modification of electrode surfaces with nanomaterials has been a major area of research. mdpi.comdoi.org Nanomaterials offer a high surface-area-to-volume ratio, excellent conductivity, and catalytic properties, which can significantly improve the electrochemical response towards the target analyte. nih.gov

Various nanomaterials have been investigated for the modification of electrodes for chlorophenol detection, including:

Metal and Metal Oxide Nanoparticles: Gold and palladium nanoparticles, as well as metal oxides like nickel oxide, have been used to modify electrodes. nih.govcore.ac.ukxmu.edu.cn These materials can catalyze the oxidation of chlorophenols, leading to a lower oxidation potential and an enhanced current signal. xmu.edu.cn

Carbon-based Nanomaterials: Graphene and carbon nanotubes (CNTs) are widely used due to their large surface area, high electrical conductivity, and mechanical strength. nih.govxmu.edu.cn Electrodes modified with these materials have shown improved sensitivity and resistance to fouling. nih.gov

Composite Materials: Combining different nanomaterials, such as metal nanoparticles with graphene or conducting polymers, can create synergistic effects that further enhance the sensor's performance. nih.govup.ac.za For example, a composite of single-walled carbon nanotubes and poly(3,4-ethylenedioxythiophene) has been shown to have strong electrocatalytic activity for the oxidation of phenols. nih.gov

The development of these advanced materials is paving the way for the creation of portable and reliable electrochemical sensors for the real-time monitoring of 3-Chloro-2-phenylphenol in the environment. nih.govsemanticscholar.org

| Electrode Modifier | Target Analyte Class | Key Advantages | Reference |

| Gold Nanoparticles | Phenols, Chlorophenols | High surface area, good conductivity, catalytic activity | core.ac.ukmdpi.com |

| Palladium/Graphene Composite | 4-Chlorophenol | High catalytic activity and sensitivity | xmu.edu.cn |

| Single Wall Carbon Nanotubes/PEDOT | Phenol, Chlorophenols | Enhanced electron transfer, good sensitivity | nih.gov |

| Phthalocyanine-Metal Organic Frameworks | 4-Chlorophenol | Improved oxidation and catalytic currents | up.ac.za |

Molecular Recognition and Separation Technologies

Utilization of Magnetic Molecularly Imprinted Polymers (MIPs) for Selective Enrichment and Fluorimetric Determination

The selective extraction and sensitive detection of 3-Chloro-2-phenylphenol from complex environmental matrices can be achieved through the application of magnetic molecularly imprinted polymers (MMIPs). hw.ac.uk This technique combines the high selectivity of molecular imprinting with the convenience of magnetic separation, offering a powerful tool for analytical chemistry. mdpi.com

The synthesis of MMIPs targeting 3-Chloro-2-phenylphenol involves a multi-step process. frontiersin.org Initially, magnetic nanoparticles (MNPs), typically iron oxides such as Fe3O4, are synthesized to serve as the core. mdpi.com These MNPs are then coated with a layer of a substance, for instance silica, which is subsequently functionalized to allow for the grafting of the polymer shell. The molecular imprinting process itself involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule, in this case, 3-Chloro-2-phenylphenol. hw.ac.uk The functional monomers are chosen based on their ability to form non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) with the functional groups of 3-Chloro-2-phenylphenol. After polymerization, the template molecule is removed, leaving behind specific recognition sites in the polymer matrix that are complementary in shape, size, and chemical functionality to 3-Chloro-2-phenylphenol. hw.ac.uk

For the selective enrichment of 3-Chloro-2-phenylphenol, the synthesized MMIPs are introduced into a sample solution. The high surface area and the specific binding sites of the MMIPs facilitate the rapid and selective adsorption of the target analyte. mdpi.com Following an incubation period, an external magnetic field is applied to easily separate the MMIPs, now bound with 3-Chloro-2-phenylphenol, from the sample matrix. This magnetic separation obviates the need for more time-consuming techniques like centrifugation or filtration. hw.ac.uk The captured 3-Chloro-2-phenylphenol is then eluted from the MMIPs using a suitable solvent, resulting in a concentrated and purified sample.

The enriched eluate containing 3-Chloro-2-phenylphenol can then be subjected to fluorimetric determination. This detection method offers high sensitivity. The intrinsic fluorescence of 3-Chloro-2-phenylphenol, or a fluorescent derivative, can be measured, with the fluorescence intensity being proportional to the concentration of the analyte. The combination of selective enrichment by MMIPs and sensitive fluorimetric detection provides a robust analytical method for the determination of trace levels of 3-Chloro-2-phenylphenol in various environmental samples.

Below is an interactive data table showcasing hypothetical results for the selective enrichment of 3-Chloro-2-phenylphenol from a water sample using MMIPs.

| Analyte | Initial Concentration (ng/L) | Concentration after Enrichment with MMIPs (ng/L) | Recovery Rate (%) |

| 3-Chloro-2-phenylphenol | 50 | 48.5 | 97 |

| 2-Phenylphenol (B1666276) | 50 | 5.2 | 10.4 |

| 4-Chlorophenol | 50 | 3.1 | 6.2 |

| Bisphenol A | 50 | 4.5 | 9.0 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. nih.gov These models are particularly valuable for assessing the potential environmental impact of compounds like 3-Chloro-2-phenylphenol, especially when experimental data is limited. QSAR modeling avoids the need for extensive and costly experimental testing for every chemical of interest. nih.gov

The development of a QSAR model for predicting the environmental fate of 3-Chloro-2-phenylphenol involves several key steps. mdpi.com First, a dataset of structurally diverse chemicals with reliable experimental data for a specific environmental fate endpoint (e.g., biodegradability, soil sorption coefficient, bioaccumulation factor) is compiled. The molecular structure of each chemical in the dataset, including 3-Chloro-2-phenylphenol, is then used to calculate a series of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties. nih.gov

Once the molecular descriptors are calculated, a mathematical model is developed to establish a relationship between these descriptors and the experimental environmental fate endpoint. nih.gov Various statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, can be employed to build the QSAR model. The goal is to identify the descriptors that have the most significant influence on the property being predicted.

A crucial aspect of QSAR model development is rigorous validation to ensure its robustness and predictive power. nih.gov This typically involves internal validation (e.g., cross-validation) and external validation using a set of chemicals not used in the model development. A validated QSAR model can then be used to predict the environmental fate of new or untested compounds like 3-Chloro-2-phenylphenol by simply calculating its molecular descriptors and inputting them into the model equation. For instance, descriptors related to hydrophobicity (e.g., logP) and molecular size could be significant predictors for the bioaccumulation potential of 3-Chloro-2-phenylphenol.

The following interactive data table provides a hypothetical example of molecular descriptors that could be used in a QSAR model to predict the soil sorption coefficient (log Koc) of 3-Chloro-2-phenylphenol and related compounds.

| Compound | logP (Octanol-Water Partition Coefficient) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted log Koc |

| 3-Chloro-2-phenylphenol | 3.8 | 204.65 | 20.23 | 3.5 |

| 2-Phenylphenol | 3.1 | 170.21 | 20.23 | 3.1 |

| 4-Chlorophenol | 2.4 | 128.56 | 20.23 | 2.6 |

| Biphenyl (B1667301) | 4.0 | 154.21 | 0 | 3.8 |

This table presents hypothetical data for illustrative purposes.

Research Applications in Chemical and Materials Science

Role as Advanced Synthetic Intermediates in Organic Synthesis

The molecular architecture of 3-Chloro-2-phenylphenol makes it a versatile intermediate in organic synthesis. The hydroxyl and chloro substituents offer multiple reaction sites for further functionalization, enabling the construction of more complex molecular frameworks.

The hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a better leaving group, facilitating a range of substitution reactions. The chlorine atom, while generally less reactive on an aromatic ring compared to its alkyl counterpart, can participate in nucleophilic aromatic substitution reactions, particularly under forcing conditions or when activated by other substituents. libretexts.org Furthermore, the biphenyl (B1667301) structure itself can be modified through electrophilic aromatic substitution reactions, with the existing substituents directing the position of incoming electrophiles.

One notable application is in the synthesis of heterocyclic compounds. For instance, the related compound 2-phenylphenol (B1666276) is a precursor to 6-Chloro-dibenzo[c,e] nih.govpops.intoxaphosphorine, a versatile intermediate in its own right. tandfonline.com The synthesis involves the reaction of 2-phenylphenol with phosphorus trichloride, followed by a cyclization step. tandfonline.com This highlights the potential of phenylphenols as foundational units for building complex heterocyclic systems.

Contributions to the Development of Specialty Chemical Products (e.g., dyes, resins)

Phenolic compounds, in general, are fundamental building blocks for a wide range of specialty chemicals, including dyes and resins. cpcb.nic.iniloencyclopaedia.org The introduction of a chlorine atom and a phenyl group, as seen in 3-Chloro-2-phenylphenol, can significantly modify the properties of the resulting products.

In the context of dyes, the chromophoric biphenyl system can be extended and functionalized to create molecules with specific light-absorbing properties. The chlorine atom can act as a handle for further synthetic transformations or influence the electronic properties of the dye molecule, potentially affecting its color and stability.

Phenolic resins, such as those derived from phenol (B47542) and formaldehyde (B43269) (Bakelite), are known for their durability and thermal stability. cpcb.nic.in The substitution of phenol with 2-phenylphenol can lead to resins with enhanced properties, such as higher thermal stability and lower water absorption. google.com The presence of the chlorine atom in 3-Chloro-2-phenylphenol could further impart desirable characteristics like flame retardancy to the resulting resins. The parent compound, 2-phenylphenol, is used in the manufacture of dye stuffs and resins. wikipedia.org

Exploration in Catalysis and Asymmetric Synthesis (as ligands or reagents)

In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral catalysts are indispensable. While 3-Chloro-2-phenylphenol itself is not chiral, it can be used as a starting material to synthesize chiral ligands. The development of new methodologies for the synthesis of enantiomerically enriched compounds is an active area of research. For example, organocatalytic asymmetric synthesis has emerged as a powerful tool for constructing chiral molecules. nih.govsioc-journal.cn Recent advances have seen the development of bifunctional catalysts for the synthesis of complex chiral structures. frontiersin.org The search for optimal catalysts often involves screening libraries of metal complex-ligand combinations. rsc.org

The synthesis of chiral 2-arylethylamines, for instance, has been achieved through transition metal catalysis, demonstrating the importance of ligand design in controlling enantioselectivity. mdpi.com The biphenyl framework of 3-Chloro-2-phenylphenol could be incorporated into ligand structures to create a specific chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction.

Investigation in Materials Science for Novel Properties (e.g., Non-Linear Optical materials)

Materials with non-linear optical (NLO) properties are of great interest for applications in photonics, optoelectronics, and high-speed information processing. metall-mater-eng.comnih.gov Organic molecules with extended π-conjugated systems and donor-acceptor architectures often exhibit significant NLO responses. frontiersin.org

The biphenyl structure of 3-Chloro-2-phenylphenol provides a π-conjugated system that can be further extended and modified to enhance its NLO properties. The hydroxyl group can act as an electron donor, while the chlorine atom has a modest electron-withdrawing effect. By strategically adding other functional groups, it is possible to create molecules with a strong intramolecular charge transfer character, a key requirement for high NLO activity.

Research in this area often involves the synthesis of novel organic compounds and the characterization of their NLO properties using techniques such as the Z-scan method. metall-mater-eng.comnih.gov For example, a Schiff base compound, 4-Chloro-2-((Phenylimino)methyl)phenol (4C2PMP), has been synthesized and shown to possess third-order NLO properties. metall-mater-eng.com This demonstrates that relatively simple modifications to a chlorinated phenol structure can lead to materials with interesting optical characteristics. The investigation of thiophene/phenylene-based oligomers and polymers also highlights the potential of conjugated systems in NLO applications. capes.gov.br Theoretical studies, often employing Density Functional Theory (DFT), play a crucial role in understanding the structure-property relationships and guiding the design of new NLO materials. acs.org

Unexplored Research Avenues and Future Perspectives

Development of Green Chemistry Approaches for Sustainable Synthesis and Degradation

The development of environmentally benign methods for the synthesis and degradation of potentially hazardous chemicals is a cornerstone of green chemistry. For 3-Chloro-2-phenylphenol, future research could focus on sustainable approaches that minimize waste and energy consumption.

Sustainable Synthesis: Traditional synthesis routes for compounds like 3-Chloro-2-phenylphenol can involve harsh conditions and the use of hazardous reagents. A potential avenue for sustainable synthesis is through selective catalytic hydrodechlorination of more highly chlorinated phenols. google.com This process aims to selectively remove chlorine atoms from specific positions on the aromatic rings, offering a pathway to produce specific congeners from a mixture of polychlorinated phenols. google.com Future research should focus on developing highly selective and reusable catalysts, such as noble metals on various supports, that can operate under mild conditions (lower temperatures and pressures) and in greener solvents.

Sustainable Degradation: Advanced oxidation processes (AOPs) represent a promising green chemistry approach for the degradation of chlorinated phenols. Photocatalysis, in particular, has shown significant potential.

TiO₂-Based Photocatalysis: Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its chemical stability, non-toxicity, and low cost. tandfonline.comucl.ac.uk Upon irradiation with UV light, TiO₂ generates highly reactive hydroxyl radicals that can non-selectively degrade a wide range of organic pollutants, including chlorinated phenols, into less harmful substances like CO₂ and HCl. tandfonline.comucl.ac.ukacs.orgosti.gov Future research should aim to enhance the efficiency of TiO₂-based photocatalysts by:

Doping with metals or non-metals to extend their light absorption into the visible spectrum, allowing for the use of solar energy. ucl.ac.uk

Improving the adsorption capacity of the catalyst for the target pollutant. ucl.ac.uk

Developing methods for easy separation and reuse of the catalyst. ucl.ac.uk

Polyoxometalate-Mediated Photocatalysis: Polyoxometalates, such as those containing tungsten, can also act as homogeneous photocatalysts for the complete mineralization of chlorophenols under UV and near-visible light. capes.gov.br The mechanism involves the generation of hydroxyl radicals, leading to the breakdown of the aromatic structure. capes.gov.br Research in this area could explore the immobilization of these catalysts on solid supports to facilitate their recovery and reuse.

Fungal Degradation: Certain species of fungi, particularly white-rot fungi, possess powerful extracellular enzymatic machinery capable of degrading a wide range of persistent organic pollutants, including chlorinated phenols and PCBs. researchgate.netmdpi.comnih.gov These fungi secrete enzymes like laccases and peroxidases that can initiate the breakdown of these complex molecules. mdpi.com Future research could focus on:

Screening and identifying novel fungal strains with high degradation efficiency for 3-Chloro-2-phenylphenol. mdpi.com

Optimizing conditions for fungal growth and enzyme production.

Investigating the degradation pathways and the toxicity of the resulting metabolites. researchgate.netmdpi.com

Integration of Multi-Omics Data for Comprehensive Biotransformation Pathway Elucidation

Understanding how microorganisms break down 3-Chloro-2-phenylphenol is crucial for developing effective bioremediation strategies. Multi-omics approaches, which involve the comprehensive analysis of various biological molecules, offer a powerful toolkit for this purpose. acs.org

Metabolomics for Pathway Identification: Metabolomics, the study of the complete set of small-molecule metabolites in a biological system, can be used to identify the intermediate products formed during the biotransformation of 3-Chloro-2-phenylphenol. Studies on related compounds like PCBs have successfully used high-resolution mass spectrometry to identify hydroxylated metabolites in cell cultures and animal samples. acs.orgacs.org This approach can reveal the specific enzymatic reactions occurring, such as hydroxylation at different positions on the biphenyl (B1667301) structure. acs.org Future research on 3-Chloro-2-phenylphenol could involve incubating the compound with relevant microbial cultures (e.g., from contaminated soils) and analyzing the resulting metabolite profiles over time to reconstruct the degradation pathway. biorxiv.orgfrontiersin.org

Metagenomics for Identifying Key Microbial Players: In many environments, the degradation of complex pollutants is carried out by a consortium of different microbial species, each playing a specific role. nih.govfrontiersin.org Metagenomics, the study of the collective genetic material from a microbial community, can identify the different types of bacteria and fungi present and the specific genes they possess for degradation. nih.govfrontiersin.org For instance, a metagenomic analysis of a biphenyl-degrading consortium revealed that Rhodococcus strains were responsible for the initial breakdown of biphenyl, while Pseudomonas and Bordetella strains degraded the subsequent intermediates. nih.govfrontiersin.org A similar approach could be applied to consortia capable of degrading 3-Chloro-2-phenylphenol to identify the key organisms and the distribution of metabolic tasks among them.

The integration of metabolomic and metagenomic data can provide a holistic view of the biotransformation process, from the individual enzymatic reactions to the interactions within the microbial community.

Innovations in Miniaturized Sensor Technologies for Real-time Environmental Analysis

The ability to rapidly and accurately detect 3-Chloro-2-phenylphenol in environmental samples is essential for monitoring its presence and assessing the effectiveness of remediation efforts. Innovations in sensor technology, particularly the development of miniaturized and portable devices, are paving the way for real-time, on-site analysis. ymerdigital.comresearchgate.net

Electrochemical Sensors: Electrochemical sensors offer a promising platform for the detection of phenolic compounds due to their high sensitivity, rapid response, and low cost. rsc.orgrsc.org The principle involves the electrochemical oxidation or reduction of the target analyte at the surface of an electrode, generating a measurable electrical signal. rsc.org Future research in this area for the detection of 3-Chloro-2-phenylphenol could focus on:

Nanomaterial-Modified Electrodes: Incorporating nanomaterials such as gold nanoparticles, carbon nanotubes, and graphene into the electrode structure can significantly enhance the sensor's sensitivity and selectivity. researchgate.nettandfonline.com These materials provide a high surface area for the reaction and can have catalytic properties that facilitate the electrochemical process. researchgate.net

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made recognition sites that can selectively bind to a specific target molecule. rsc.orgrsc.org By integrating a MIP layer onto an electrode surface, a highly selective sensor for 3-Chloro-2-phenylphenol can be developed. rsc.orgrsc.org The binding of the target molecule to the MIP can induce a change in the electrochemical signal.

Optical Sensors: Optical sensing methods, such as those based on fluorescence or colorimetry, provide another avenue for the detection of persistent organic pollutants. mdpi.com The development of novel fluorescent nanomaterials, such as quantum dots, can lead to highly sensitive detection methods. researchgate.netmdpi.com The interaction of the target analyte with the nanomaterial can cause a change in its fluorescent properties (e.g., quenching or enhancement), which can be correlated to the analyte's concentration. mdpi.com

The integration of these advanced sensor technologies into portable and automated systems will be crucial for effective environmental monitoring of compounds like 3-Chloro-2-phenylphenol. researchgate.net

Advanced Machine Learning and Artificial Intelligence Applications in Predictive Chemical Modeling

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of predictive toxicology and chemical modeling by enabling the analysis of large datasets to identify complex relationships between chemical structure and activity.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical models that relate the chemical structure of a compound to its biological or environmental activity. nih.gov For halogenated aromatic compounds, QSAR models have been developed to predict their binding affinity to receptors like the aryl hydrocarbon receptor (AhR), which is a key step in their mechanism of toxicity. nih.gov Future research could focus on developing specific QSAR models for 3-Chloro-2-phenylphenol to predict its potential toxicity and other environmental endpoints. These models can also be used to predict biotransformation rates in organisms like fish, providing valuable data for bioaccumulation assessments. cefic-lri.org

Predictive Models for Metabolite Identification: A significant challenge in studying the biotransformation of compounds like 3-Chloro-2-phenylphenol is the identification of their numerous potential metabolites. ML models, such as multiple linear regression (MLR) and random forest regression (RFR), can be trained to predict the analytical properties of metabolites, such as their retention times in chromatography and their fragmentation patterns in mass spectrometry. acs.org This information can then be used to help identify unknown metabolites in complex biological samples. acs.org This approach has been successfully applied to the hydroxylated metabolites of PCBs and could be adapted for 3-Chloro-2-phenylphenol. acs.org

Consensus Modeling: To improve the reliability of predictions, consensus modeling, which combines the outputs of several different QSAR models, can be employed. cefic-lri.org This approach can provide more robust predictions of properties like metabolic half-lives. cefic-lri.org

The application of advanced ML and AI techniques can accelerate the assessment of the environmental risks associated with 3-Chloro-2-phenylphenol by providing reliable predictions of its properties and behavior, thereby reducing the need for extensive and costly experimental testing. researchgate.netfrontiersin.org

Elucidation of Molecular Interactions with Environmental Receptors and Biological Systems at Fundamental Levels (non-clinical)

Understanding how 3-Chloro-2-phenylphenol interacts with components of the environment at a molecular level is key to predicting its fate, transport, and potential biological effects.

Interactions with Soil and Sediment Components: The behavior of chlorinated phenols in the environment is strongly influenced by their interactions with soil and sediment. cambridge.orgdiva-portal.org

Sorption to Organic Matter: Chlorinated phenols can bind to soil organic matter, which affects their mobility and bioavailability. cambridge.orgnih.gov The strength of this binding is influenced by factors such as the organic matter content of the soil, the pH, and the degree of chlorination of the phenol (B47542). cambridge.orgunicatt.it Future research should investigate the specific sorption mechanisms of 3-Chloro-2-phenylphenol to different types of soil organic matter, including humic and fulvic acids.

Interaction with Clay Minerals: Clay minerals in soil can also play a role in the sorption of chlorinated phenols. unicatt.it The type of clay and the pH are important factors determining the extent of this interaction. unicatt.it

Enzyme-Catalyzed Binding: Extracellular enzymes present in soil, such as peroxidases, can catalyze the covalent binding of phenolic compounds to humic substances. k-state.edu This process, sometimes referred to as "humification," can lead to the long-term sequestration of the pollutant in the soil matrix. k-state.edu Investigating whether 3-Chloro-2-phenylphenol undergoes such enzyme-mediated binding is an important research avenue.

Interaction with Biological Receptors: At a molecular level, the biological effects of many halogenated aromatic compounds are initiated by their binding to specific proteins or receptors.

Aryl Hydrocarbon Receptor (AhR): The AhR is a key intracellular protein that mediates the toxic effects of many planar halogenated aromatic hydrocarbons, including some PCBs and dioxins. nih.govfrontiersin.org Binding to the AhR can trigger a cascade of events leading to changes in gene expression and ultimately, adverse biological outcomes. nih.gov Molecular modeling studies, such as docking simulations, could be employed to predict the binding affinity of 3-Chloro-2-phenylphenol to the AhR of various species. This would provide insight into its potential to elicit "dioxin-like" toxicity.

By elucidating these fundamental molecular interactions, a more complete picture of the environmental behavior and potential risks of 3-Chloro-2-phenylphenol can be developed, guiding future risk assessment and management strategies.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 3-Chloro-2-phenylphenol in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including face shields, safety glasses, and gloves to minimize skin/eye exposure. Ensure adequate ventilation to avoid inhalation of vapors or dust. For spills, use non-combustible absorbents (e.g., sand, diatomite) and dispose of waste in sealed containers. Always wash hands after handling .

Q. How can researchers identify and verify the purity of 3-Chloro-2-phenylphenol in analytical workflows?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with reference standards (CAS: 108-43-0). Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Monitor retention times and spectral matches against databases .

Q. What physicochemical properties of 3-Chloro-2-phenylphenol are critical for experimental design?

- Methodological Answer : Key properties include solubility in organic solvents (e.g., ethanol, DMSO), melting point, and stability under varying pH/temperature. Stability tests under controlled conditions (e.g., 25°C, inert atmosphere) are recommended to assess decomposition risks .

Advanced Research Questions

Q. How can structural modifications of 3-Chloro-2-phenylphenol enhance its bioactivity in antimicrobial studies?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives (e.g., halogenation at specific positions, addition of methyl/trifluoromethyl groups). Test efficacy against Gram-positive/-negative bacteria using broth microdilution assays. Compare minimum inhibitory concentrations (MICs) to establish SAR trends .

Q. What strategies resolve contradictions in environmental persistence data for chlorophenols like 3-Chloro-2-phenylphenol?

- Methodological Answer : Perform long-term soil/water monitoring under simulated environmental conditions (e.g., varying pH, microbial activity). Use isotope-labeled analogs to track degradation pathways. Compare results with computational models (e.g., EPI Suite) to identify discrepancies between empirical and predicted data .

Q. How can researchers address data gaps in the toxicological profile of 3-Chloro-2-phenylphenol?

- Methodological Answer : Implement a tiered testing strategy:

- In vitro assays (e.g., Ames test for mutagenicity, cytotoxicity assays).

- In vivo studies (e.g., rodent acute/chronic exposure models).

- Systematic literature reviews using databases (PubMed, TOXCENTER) with search terms like "chlorophenol toxicity" to identify understudied endpoints .

Q. What experimental approaches validate the stability of 3-Chloro-2-phenylphenol under reactive laboratory conditions?

- Methodological Answer : Expose the compound to stressors (e.g., UV light, oxidizing agents) and analyze degradation products via LC-MS. Use kinetic modeling to predict shelf-life. Cross-reference findings with thermal gravimetric analysis (TGA) to assess thermal decomposition thresholds .

Q. How do intermolecular interactions of 3-Chloro-2-phenylphenol influence its reactivity in synthetic chemistry?

- Methodological Answer : Study hydrogen-bonding and π-π stacking interactions using X-ray crystallography or density functional theory (DFT) simulations. Compare reaction yields in polar vs. non-polar solvents to elucidate solvent effects on reactivity .

Methodological Considerations

- Data Validation : Triangulate results across multiple analytical techniques (e.g., GC-MS, NMR) to ensure reproducibility .

- Ethical Compliance : Adhere to institutional safety guidelines for hazardous waste disposal and animal testing protocols .

- Literature Synthesis : Use Boolean search strategies (e.g., "3-Chloro-2-phenylphenol AND toxicity") in databases like PubMed to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products